REACTION_SMILES
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[Br:1][c:2]1[cH:3][cH:4][c:5]2[c:6](=[O:13])[nH:7][c:8]([CH3:12])[n:9][c:10]2[cH:11]1.[CH3:19][N:20]([c:21]1[cH:22][cH:23][cH:24][cH:25][cH:26]1)[CH3:27].[P:14]([Cl:15])([Cl:16])([Cl:17])=[O:18]>>[Br:1][c:2]1[cH:3][cH:4][c:5]2[c:6]([Cl:16])[n:7][c:8]([CH3:12])[n:9][c:10]2[cH:11]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1nc2cc(Br)ccc2c(=O)[nH]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)c1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=P(Cl)(Cl)Cl
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Name
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Type
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product
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Smiles
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Cc1nc(Cl)c2ccc(Br)cc2n1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |